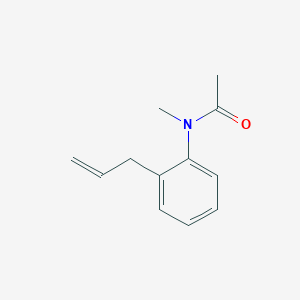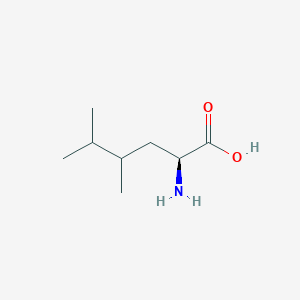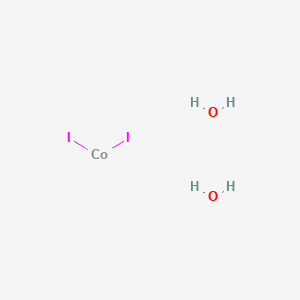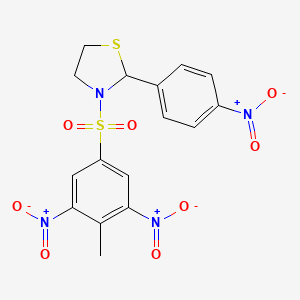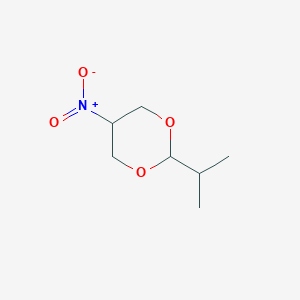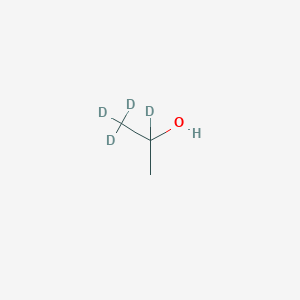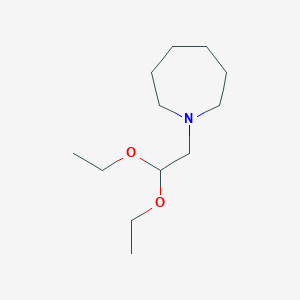
1-Hexamethyleneimineacetaldehyde diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexamethyleneimineacetaldehyde diethyl acetal is a chemical compound with the molecular formula C12H23NO2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and versatility.
Métodos De Preparación
The synthesis of 1-Hexamethyleneimineacetaldehyde diethyl acetal typically involves the reaction of hexamethyleneimine with acetaldehyde in the presence of diethyl acetal. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Análisis De Reacciones Químicas
1-Hexamethyleneimineacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde and alcohol.
Aplicaciones Científicas De Investigación
1-Hexamethyleneimineacetaldehyde diethyl acetal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Hexamethyleneimineacetaldehyde diethyl acetal involves its reactivity with various molecular targets. The acetal group can undergo hydrolysis to release the corresponding aldehyde, which can then participate in further chemical reactions. The imine group can interact with nucleophiles, leading to the formation of new bonds and structures. These interactions are crucial for its applications in synthesis and research.
Comparación Con Compuestos Similares
1-Hexamethyleneimineacetaldehyde diethyl acetal can be compared with other similar compounds, such as:
Hexamethyleneimine: A simpler structure without the acetal group, used in different synthetic applications.
Acetaldehyde diethyl acetal: Lacks the imine group, primarily used as a protecting group in organic synthesis.
N-Hexylamine: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its combined functional groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H25NO2 |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethyl)azepane |
InChI |
InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)11-13-9-7-5-6-8-10-13/h12H,3-11H2,1-2H3 |
Clave InChI |
SSNAGUIFWGBRSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN1CCCCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


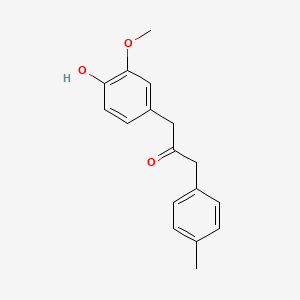
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
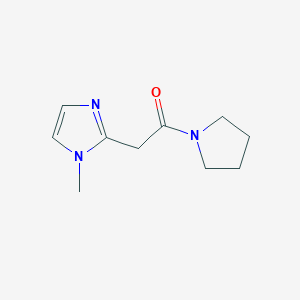
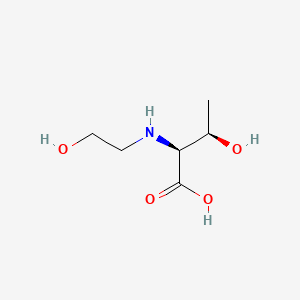
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
